molecular formula C23H22N2O3S B2507959 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-14-4

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2507959
CAS RN: 392239-14-4
M. Wt: 406.5
InChI Key: YAMXSXIJYRMRSJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:

Pharmaceutical Applications

This compound, due to its thiophene core, is being explored for its potential as a pharmaceutical agent. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The specific structure of this compound suggests it could be a candidate for developing new drugs targeting various diseases.

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties. This compound could be utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) . Its unique structure may offer advantages in terms of stability and efficiency in these applications.

Material Science

In material science, thiophene-based compounds are valued for their ability to form conductive polymers. This compound could be used to create new materials with applications in flexible electronics, sensors, and other advanced technologies . Its potential to form stable, conductive networks makes it a promising candidate for these applications.

Catalysis

Thiophene derivatives have been investigated for their catalytic properties. This compound could serve as a catalyst or a catalyst precursor in various chemical reactions, including polymerization and organic synthesis . Its structure may provide unique catalytic sites that enhance reaction efficiency and selectivity.

Biological Imaging

The compound’s structure suggests it could be used in biological imaging. Thiophene derivatives have been used as fluorescent probes due to their ability to emit light when excited . This compound could be developed into a new imaging agent for use in medical diagnostics and biological research.

Environmental Applications

Thiophene derivatives have been explored for their potential in environmental applications, such as pollution detection and remediation . This compound could be used to develop sensors for detecting environmental pollutants or as a component in materials designed to remove contaminants from water and air.

Nanotechnology

In nanotechnology, thiophene-based compounds are used to create nanostructured materials with unique properties. This compound could be employed in the synthesis of nanomaterials for use in various applications, including drug delivery, energy storage, and nanoelectronics . Its ability to form stable nanostructures makes it a valuable tool in this field.

Medicinal Chemistry

The compound’s structure suggests it could be a valuable scaffold in medicinal chemistry for the design of new therapeutic agents . Researchers could modify its structure to enhance its biological activity and selectivity, leading to the development of new drugs with improved efficacy and safety profiles.

Thiophene Syntheses by Ring Forming Multicomponent Reactions Recent strategies in the synthesis of thiophene derivatives

properties

IUPAC Name

5-methyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-7-12-19-18(13-14)20(21(24)26)23(29-19)25-22(27)15-8-10-17(11-9-15)28-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMXSXIJYRMRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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